1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone
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Overview
Description
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced by reacting the pyrazole derivative with a suitable piperidine precursor, often under basic conditions.
Introduction of the Benzylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring provides conformational flexibility. The benzylthio group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone
- 1-(4-(4-chloro-1H-pyrazol-1-yl)piperidin-1-yl)ethanone
- 1-(4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl)ethanone
Uniqueness
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone is unique due to the presence of the benzylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(15-23-14-17-5-2-1-3-6-17)20-11-7-16(8-12-20)13-21-10-4-9-19-21/h1-6,9-10,16H,7-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEPLFOGNPSBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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